1-[2-({3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}amino)ethyl]-2-pyrrolidinone
Overview
Description
1-[2-({3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}amino)ethyl]-2-pyrrolidinone is a useful research compound. Its molecular formula is C20H31N3O4 and its molecular weight is 377.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.23145648 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-tumor Applications
1-[2-({3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}amino)ethyl]-2-pyrrolidinone, through its derivatives, has shown promise in anti-tumor research. Benzopyranylamine compounds, structurally related to this chemical, have been identified as active anti-tumor agents against various human cancer cell lines, including breast, CNS, and colon cancer. These compounds exhibit total growth inhibition in vitro at very low concentrations, highlighting their potential for cancer therapy. Selected benzopyrans are undergoing in vivo Xenograft testing against susceptible human cancers to further assess their efficacy (Jurd, 1996).
Vasodilation Properties
Research into the synthesis of new 3-pyridinecarboxylates, incorporating morpholine derivatives, has revealed considerable vasodilation properties. These compounds, particularly when involving secondary amines like piperidine or morpholine with 2-bromo-3-pyridinecarboxylate derivatives, show remarkable potency in inducing vasodilation. Screening using isolated thoracic aortic rings of rats demonstrated that specific synthesized pyridinecarboxylates significantly reduce maximal norepinephrine hydrochloride-induced contracture, indicating their potential application in treating cardiovascular disorders (Girgis et al., 2008).
Synthesis of Heterocyclic Compounds
The compound and its morpholine derivatives have been used in the synthesis of a wide range of heterocyclic compounds. For example, reactions involving morpholine have led to the creation of various novel heterocyclic structures, which are essential in developing pharmaceuticals and materials science. These synthetic strategies and resulting compounds highlight the chemical's versatility in creating complex and functionally diverse heterocycles (Ratemi et al., 1993).
Photoinitiators for UV-curable Coatings
Copolymeric systems incorporating morpholine derivatives have been investigated as photoinitiators for ultraviolet-curable coatings. These polymers, designed to simulate the conditions of TiO2-pigmented formulations, have shown synergistic effects of activity, albeit with some efficiency trade-offs compared to their homopolymer counterparts. The research underscores the potential of these copolymeric systems in the industrial application of UV-curable pigmented coatings, offering insights into the structural and mechanistic requirements for optimizing photoinitiation efficiency (Angiolini et al., 1997).
Properties
IUPAC Name |
1-[2-[[3-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]methylamino]ethyl]pyrrolidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O4/c24-18(15-22-9-11-26-12-10-22)16-27-19-4-1-3-17(13-19)14-21-6-8-23-7-2-5-20(23)25/h1,3-4,13,18,21,24H,2,5-12,14-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIDIIKCVZIHJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCNCC2=CC(=CC=C2)OCC(CN3CCOCC3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.